molecular formula C20H22N4S2 B2929673 1,6-bis((1H-benzo[d]imidazol-2-yl)thio)hexane CAS No. 144705-21-5

1,6-bis((1H-benzo[d]imidazol-2-yl)thio)hexane

Cat. No.: B2929673
CAS No.: 144705-21-5
M. Wt: 382.54
InChI Key: ZINPCBJWUBPCAL-UHFFFAOYSA-N
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Description

1,6-bis((1H-benzo[d]imidazol-2-yl)thio)hexane is a compound that features two benzimidazole groups connected via a hexane chain with sulfur atoms. Benzimidazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and catalysis .

Mechanism of Action

Target of Action

1,6-bis((1H-benzo[d]imidazol-2-yl)thio)hexane is a compound that contains an imidazole ring, which is known to interact with a variety of biological targets Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . For instance, some imidazole derivatives have been found to block signal reception at the level of certain receptors, leading to a reduction in the transcription of specific genes .

Biochemical Pathways

Imidazole derivatives are known to interact with a variety of biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

It is known that the solubility of a compound can significantly impact its bioavailability . Imidazole is highly soluble in water and other polar solvents , which could potentially enhance the bioavailability of this compound.

Result of Action

Imidazole derivatives are known to have a broad range of biological activities, as mentioned above .

Action Environment

It is known that the reaction conditions can significantly impact the synthesis of imidazole derivatives . For instance, certain reactions can be run under solvent-free conditions , which could potentially influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-bis((1H-benzo[d]imidazol-2-yl)thio)hexane typically involves the reaction of benzimidazole derivatives with a hexane chain containing reactive groups. One common method is the nucleophilic substitution reaction where benzimidazole thiolates react with a hexane dihalide under basic conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and bases such as potassium hydroxide (KOH) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

1,6-bis((1H-benzo[d]imidazol-2-yl)thio)hexane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    1,6-bis((1H-benzo[d]imidazol-2-yl)thio)butane: Similar structure but with a shorter butane chain.

    1,6-bis((1H-benzo[d]imidazol-2-yl)thio)octane: Similar structure but with a longer octane chain.

    2-((1H-benzo[d]imidazol-2-yl)methylthio)-1H-benzo[d]imidazole: Contains a single benzimidazole group with a thioether linkage.

Uniqueness

1,6-bis((1H-benzo[d]imidazol-2-yl)thio)hexane is unique due to its specific hexane linker, which provides optimal flexibility and spacing between the benzimidazole groups. This structural feature enhances its ability to form stable coordination complexes and interact with biological targets more effectively compared to its shorter or longer chain analogs .

Properties

IUPAC Name

2-[6-(1H-benzimidazol-2-ylsulfanyl)hexylsulfanyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4S2/c1(7-13-25-19-21-15-9-3-4-10-16(15)22-19)2-8-14-26-20-23-17-11-5-6-12-18(17)24-20/h3-6,9-12H,1-2,7-8,13-14H2,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINPCBJWUBPCAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCCCCCCSC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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